molecular formula C20H14ClN3O4S B2548787 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893933-39-6

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B2548787
CAS No.: 893933-39-6
M. Wt: 427.86
InChI Key: SDPGLPHTKIKJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H14ClN3O4S and its molecular weight is 427.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A variety of methods have been developed for synthesizing derivatives related to the chemical structure of interest, emphasizing the cyclocondensation reactions and structural elucidation through spectral studies. These synthesis processes typically involve the condensation of carbohydrazones with thioglycolic acid in DMF or similar reactions to produce novel compounds. Such synthetic pathways are crucial for producing derivatives with potential biological activities. For instance, the synthesis and characterization of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives have been explored, demonstrating the compound's formation through elemental analysis and spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra (Idrees et al., 2019).

Antibacterial Activity

The synthesized compounds exhibit promising in-vitro antibacterial activity against a panel of pathogenic microorganisms, including gram-negative strains (E. coli, P. vulgaris, S. typhi) and gram-positive bacterial strain (S. aureus). The evaluation of these activities helps in identifying potential therapeutic applications of the compounds in treating bacterial infections. The compounds are screened at various concentrations, with results compared to established antibiotics like Chloramphenicol, indicating the potential of these compounds as antibacterial agents (Idrees et al., 2019).

Potential Antiviral Activity

While direct studies on the specific compound of interest regarding antiviral activity are limited, related research on pyrazole and tetrazole derivatives shows moderate inhibitors of in-vitro growth for various tumor cell lines, suggesting a potential exploration path for antiviral applications. Such investigations are pivotal for developing new therapeutic agents against viral infections (Popsavin et al., 2002).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S/c21-13-5-3-6-14(9-13)24-19(15-10-29(26,27)11-16(15)23-24)22-20(25)18-8-12-4-1-2-7-17(12)28-18/h1-9H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPGLPHTKIKJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.